REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11](OC)=[O:12])[CH:8]=[C:7]([F:15])[C:5]=2[N:6]=1.C1COCC1.CC(C[Al]CC(C)C)C>C1(C)C=CC=CC=1>[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[C:7]([F:15])[C:5]=2[N:6]=1 |^1:23|
|
Name
|
|
Quantity
|
0.335 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC2=C(N1)C(=CC(=C2)C(=O)OC)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[Al]CC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 3 hr before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at rt for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered through Celite® 545
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC2=C(N1)C(=CC(=C2)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.269 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |